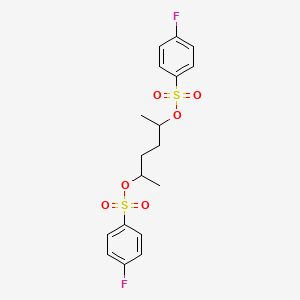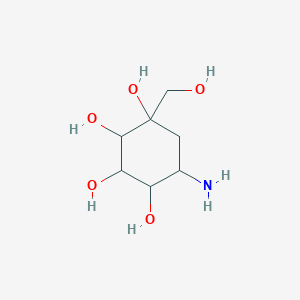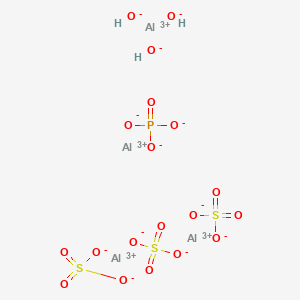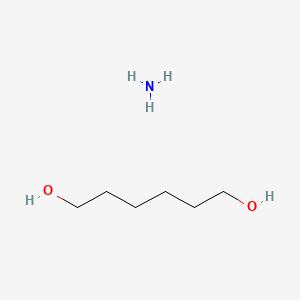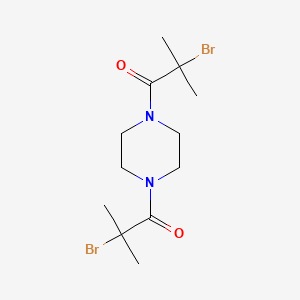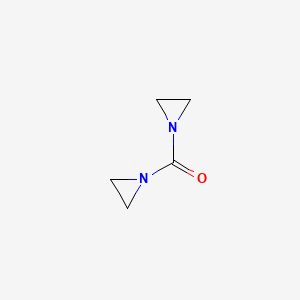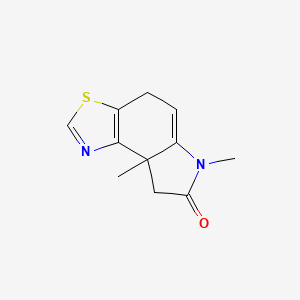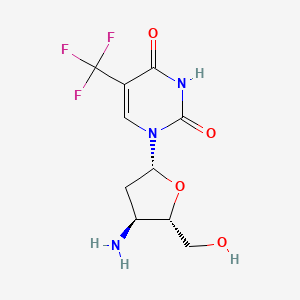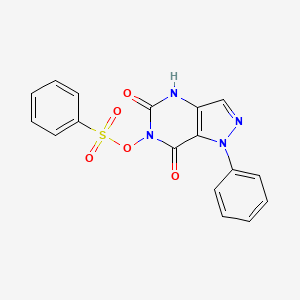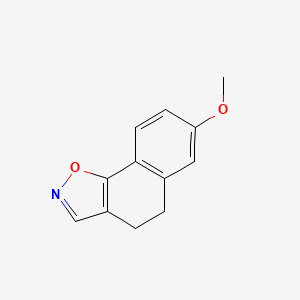
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether typically involves a multi-step process:
Formation of the Isoxazole Ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Hydrogenation: The resulting isoxazole is then subjected to hydrogenation to form the dihydro derivative.
Etherification: Finally, the compound undergoes etherification with methyl iodide in the presence of a base such as potassium carbonate to form the methyl ether derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts might be preferred to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon to form the fully saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl ether group, where the methyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
5-Methylisoxazole: Similar structure but with a methyl group at the 5-position, often used in drug development.
3,5-Dimethylisoxazole: Another derivative with two methyl groups, known for its enhanced biological activity.
Uniqueness
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is unique due to its dihydro structure, which imparts different chemical reactivity and biological activity compared to fully aromatic isoxazoles. Its methyl ether group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
62324-90-7 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C12H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9-7-13-15-12(9)11/h4-7H,2-3H2,1H3 |
InChI Key |
ABJNFGKXRLXHAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


